(5-Nitrofuran-2-yl)methyl 2-chloroacetate

Description

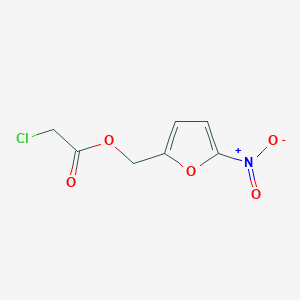

Structure

3D Structure

Properties

CAS No. |

6628-60-0 |

|---|---|

Molecular Formula |

C7H6ClNO5 |

Molecular Weight |

219.58 g/mol |

IUPAC Name |

(5-nitrofuran-2-yl)methyl 2-chloroacetate |

InChI |

InChI=1S/C7H6ClNO5/c8-3-7(10)13-4-5-1-2-6(14-5)9(11)12/h1-2H,3-4H2 |

InChI Key |

KRWLBDULKGWLPN-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(OC(=C1)[N+](=O)[O-])COC(=O)CCl |

Origin of Product |

United States |

Preparation Methods

Synthesis of 5-Nitrofuran-2-ylmethanol (Key Intermediate)

The starting point is often 5-nitrofuran-2-ylmethanol, which can be prepared by reduction of 5-nitrofuran-2-carboxaldehyde or by selective functionalization of 5-nitrofuran-2-carboxylic acid derivatives. This intermediate provides the hydroxymethyl group necessary for subsequent esterification.

Esterification with 2-Chloroacetic Acid or Derivatives

The core step is the esterification of 5-nitrofuran-2-ylmethanol with 2-chloroacetic acid or its activated derivatives (e.g., 2-chloroacetyl chloride or 2-chloroacetate esters). Two main approaches are used:

Direct Esterification: Using 2-chloroacetic acid with acid catalysts under reflux conditions. This method often requires removal of water to drive the equilibrium toward ester formation.

Acyl Chloride Method: Reacting 5-nitrofuran-2-ylmethanol with 2-chloroacetyl chloride in the presence of a base (e.g., triethylamine) to neutralize the released HCl. This method is preferred for higher yields and milder conditions.

Catalysts and Reaction Conditions

- Acid catalysts such as sulfuric acid or p-toluenesulfonic acid are used in direct esterification.

- Bases like triethylamine or pyridine are used in acyl chloride methods to scavenge HCl.

- Solvents such as dichloromethane, tetrahydrofuran, or ethyl acetate are common.

- Temperature control is critical, typically maintained between 0°C to room temperature for acyl chloride reactions to avoid decomposition of the nitro group.

Detailed Research Findings and Data

Reaction Yields and Purity

| Method | Reaction Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|

| Direct esterification | 2-chloroacetic acid, acid catalyst, reflux, removal of water | 65-75 | 95-98 | Longer reaction time, equilibrium limited |

| Acyl chloride method | 2-chloroacetyl chloride, base, 0-25°C, organic solvent | 85-92 | 98-99 | Faster, higher yield, mild conditions |

Representative Procedure (Acyl Chloride Method)

- Dissolve 5-nitrofuran-2-ylmethanol in dry dichloromethane.

- Cool the solution to 0-5°C under inert atmosphere.

- Add triethylamine slowly to the solution.

- Add 2-chloroacetyl chloride dropwise while maintaining temperature.

- Stir the reaction mixture for 1-2 hours at 0-25°C.

- Quench the reaction with water, separate organic layer.

- Wash organic layer with dilute acid and brine.

- Dry over anhydrous sodium sulfate, filter, and concentrate.

- Purify by recrystallization or chromatography.

Analytical Characterization

- NMR Spectroscopy: Confirms ester formation by characteristic methylene protons adjacent to ester oxygen and chloro group.

- IR Spectroscopy: Ester carbonyl stretch around 1735 cm⁻¹; nitro group peaks at ~1520 and 1350 cm⁻¹.

- HPLC: Used to determine purity, typically >98% after purification.

- Mass Spectrometry: Confirms molecular weight consistent with (5-nitrofuran-2-yl)methyl 2-chloroacetate.

Comparative Analysis of Preparation Routes

| Aspect | Direct Esterification | Acyl Chloride Method |

|---|---|---|

| Reaction Time | Longer (several hours) | Shorter (1-2 hours) |

| Yield | Moderate (65-75%) | High (85-92%) |

| Purity | Good (95-98%) | Excellent (98-99%) |

| Reaction Conditions | Harsh (reflux, acid catalyst) | Mild (0-25°C, base) |

| Side Reactions | Possible hydrolysis and nitro reduction | Minimal side reactions |

| Industrial Suitability | Less favorable due to equilibrium | More favorable, scalable |

Chemical Reactions Analysis

Types of Reactions:

Oxidation: (5-Nitrofuran-2-yl)methyl 2-chloroacetate can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.

Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form corresponding amides or thioesters.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.

Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).

Substitution: Ammonia (NH₃) or primary amines for amide formation; thiols (RSH) for thioester formation.

Major Products:

Oxidation: Oxidized furan derivatives.

Reduction: Amino derivatives of the original compound.

Substitution: Amides or thioesters depending on the nucleophile used.

Scientific Research Applications

Chemistry: (5-Nitrofuran-2-yl)methyl 2-chloroacetate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study the effects of nitro and chloro functional groups on biological systems. It can be used in the development of bioactive molecules and as a probe in biochemical assays .

Medicine: Its derivatives may exhibit antimicrobial, anticancer, or anti-inflammatory properties .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers and coatings to impart specific properties such as enhanced durability or resistance to degradation .

Mechanism of Action

The mechanism of action of (5-Nitrofuran-2-yl)methyl 2-chloroacetate involves its interaction with biological molecules through its nitro and chloro functional groups. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The chloro group can participate in nucleophilic substitution reactions, modifying the structure and function of target molecules .

Molecular Targets and Pathways:

Nitro Group: Reduction to reactive intermediates that can interact with DNA, proteins, and other cellular components.

Chloro Group: Nucleophilic substitution reactions with biomolecules, potentially altering their activity and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

This section compares “(5-Nitrofuran-2-yl)methyl 2-chloroacetate” with four structurally related compounds, focusing on synthesis, reactivity, and biological activity.

Methyl 2-(4-aminophenoxy)acetate (5a)

- Structure: Features a phenoxy group instead of the nitrofuran ring.

- Synthesis: Prepared by reacting 4-aminophenol with methyl 2-chloroacetate using K₂CO₃ at 60°C for 12 hours, yielding 75% .

- Higher synthetic yield (75% vs. hypothetical challenges in nitrofuran-based ester synthesis).

Methyl 2-azidoacetate (7)

- Structure : Replaces the nitrofuran with an azide group.

- Synthesis : Derived from methyl 2-chloroacetate via nucleophilic substitution with NaN₃ and TBAHS, achieving 61% yield .

- Key Differences: The azide group enables click chemistry applications (e.g., triazole formation), unlike the nitrofuran’s bioactivity focus. Lower yield (61%) compared to phenoxy derivatives, highlighting the nitrofuran’s synthetic challenges.

Ethyl 2-(5-chloro-2-nitrophenyl)-2-cyanoacetate

- Structure: Contains a nitro-phenyl-cyanoacetate group instead of nitrofuran-chloroacetate.

- Applications : Used in pharmaceutical intermediates (CAS 916156-50-8) .

- Key Differences: The cyano group enhances electrophilicity for Michael addition reactions, differing from the chloroacetate’s substitution reactivity.

(5-Nitrofuran-2-yl)-1,3,4-thiadiazole Derivatives (6a–6e)

- Structure : Combines 5-nitrofuran with a thiadiazole ring instead of chloroacetate.

- Biological Activity : Demonstrated anti-leishmanial activity (IC₅₀ < 3 × 10³ μg/mL against L. major promastigotes) .

- Key Differences :

- Thiadiazole enhances antiparasitic efficacy, suggesting that the chloroacetate group in the target compound may require further functionalization for similar activity.

Comparative Data Table

Key Findings and Implications

Synthetic Challenges: Nitrofuran-containing esters may face lower yields compared to phenoxy or azido analogs due to the nitro group’s steric and electronic effects .

Biological Activity : The 5-nitrofuran moiety is critical for antiparasitic activity, as seen in thiadiazole derivatives . Incorporating chloroacetate could enable prodrug strategies or enhance solubility.

Reactivity: Chloroacetate esters are versatile for nucleophilic substitution, but competing groups (e.g., cyano, azido) dictate application-specific pathways .

Biological Activity

(5-Nitrofuran-2-yl)methyl 2-chloroacetate is a compound of significant interest due to its diverse biological activities, particularly in antimicrobial and anticancer research. This article provides an overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

- CAS Number : 6628-60-0

- Molecular Formula : C7H6ClN2O4

- Molecular Weight : 204.58 g/mol

- IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its antimicrobial and anticancer properties. The nitro group in the furan ring is crucial for its biological efficacy.

Antimicrobial Activity

Research indicates that nitro-containing compounds, including those derived from furan, exhibit notable antimicrobial properties. The mechanism often involves the reduction of the nitro group to form reactive intermediates that can damage microbial DNA.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Candida albicans | 64 µg/mL |

In a study focusing on derivatives of nitrofuran, it was observed that compounds with a similar structure to this compound demonstrated significant antibacterial effects against both Gram-positive and Gram-negative bacteria, with specific attention to their mode of action involving DNA interaction and enzyme inhibition .

Anticancer Activity

The anticancer potential of this compound has also been investigated. Studies have shown that nitrofuran derivatives can induce apoptosis in cancer cells through various pathways, including the generation of reactive oxygen species (ROS) and the activation of caspases.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

| A549 | 25 |

In vitro studies revealed that this compound can inhibit cell proliferation and induce cell cycle arrest in cancer cell lines, suggesting its potential as a lead compound for further development in cancer therapy .

The proposed mechanism of action for this compound involves:

- Reduction of Nitro Group : The nitro group is reduced to form reactive intermediates that can interact with cellular macromolecules.

- DNA Interaction : These intermediates bind to DNA, leading to strand breaks and ultimately cell death.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical metabolic pathways in microorganisms and cancer cells .

Case Studies

- Antimicrobial Efficacy : A study demonstrated that derivatives similar to this compound exhibited potent activity against Mycobacterium tuberculosis, with MIC values significantly lower than traditional antibiotics, highlighting the importance of the nitro group for activity .

- Cancer Research : In a comparative analysis of various nitrofuran derivatives, it was found that those with structural similarities to this compound were effective against multiple cancer types, showcasing their potential as broad-spectrum anticancer agents .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.